GW-405833
Vue d'ensemble
Description
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1-indolyl]methanone is a N-acylindole.
Applications De Recherche Scientifique
Agoniste du récepteur CB2
GW-405833 est un agoniste partiel du récepteur CB2 puissant et sélectif . Il se lie avec une forte affinité aux récepteurs CB2 humains et de rat et présente une sélectivité environ 1 200 fois supérieure à celle du CB1 . Cela en fait un outil précieux pour l’étude de la fonction du récepteur CB2 et des applications thérapeutiques potentielles des agonistes du CB2.
Gestion de la douleur
Il a été démontré que this compound produisait de puissants effets antihyperalgésiques dans plusieurs modèles de douleur chez les rongeurs . Cela suggère qu’il pourrait avoir des applications potentielles dans la gestion de la douleur, en particulier dans les cas où les analgésiques conventionnels sont inefficaces.
Effets anti-inflammatoires
Des études animales ont montré que this compound possédait des effets anti-inflammatoires . Cela pourrait en faire un outil utile pour l’étude de l’inflammation et le développement de nouveaux médicaments anti-inflammatoires.
Traitement de la douleur neuropathique
On espère que les médicaments agonistes sélectifs du CB2 tels que this compound seront particulièrement utiles dans le traitement de l’allodynie et de la douleur neuropathique pour lesquelles les options de traitement actuelles sont souvent inadéquates .
Anxiété et ataxie
This compound a été utilisé dans des modèles de rongeurs de douleur aiguë et chronique, d’anxiété, d’ataxie et de catalepsie . Cela suggère des applications potentielles dans l’étude et le traitement de ces affections.
Caractérisation pharmacocinétique
La caractérisation pharmacologique et pharmacocinétique de this compound a été étudiée, fournissant des informations précieuses sur son absorption, sa distribution, son métabolisme et son excrétion .
Mécanisme D'action
Target of Action
GW-405833, also known as L-768242, is a potent and selective partial agonist for the cannabinoid receptor subtype CB2 . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound binds with high affinity to both human and rat CB2 receptors . It displays around 1200-fold selectivity for CB2 over CB1 receptors . This selectivity is important as it allows the compound to exert its effects primarily through the CB2 receptor, minimizing potential side effects associated with CB1 receptor activation .
Biochemical Pathways
The activation of CB2 receptors by this compound leads to a cascade of biochemical reactions. These include the inhibition of adenylate cyclase and subsequent decrease in cyclic AMP levels, leading to the modulation of downstream signaling pathways . This can result in various physiological effects, such as anti-inflammatory and analgesic effects .
Pharmacokinetics
Factors such as lipophilicity, molecular size, and ionization state can influence these properties and thus the bioavailability of the compound .
Result of Action
This compound has been shown to possess anti-inflammatory and anti-hyperalgesic effects at low doses . These effects are likely due to its action on the CB2 receptor and the subsequent modulation of pain and inflammatory pathways . At higher doses, it can produce ataxia and analgesic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and individual genetic variations in the CB2 receptor or associated metabolic enzymes
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFZRNZSZYDVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432728 | |
Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180002-83-9 | |
Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180002-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-768242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180002839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-768242 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85K154W99L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While initially classified as a selective cannabinoid receptor type 2 (CB2) agonist, research has revealed a more complex interaction. GW405833 exhibits activity at both CB2 and CB1 receptors, with its antinociceptive effects primarily mediated through CB1 receptors. [, , ]
ANone: GW405833 appears to interact with CB1 receptors in a non-conventional manner. Unlike typical agonists that bind to the orthosteric site, GW405833 might act allosterically. [] It effectively reverses mechanical allodynia in models of neuropathic and inflammatory pain, an effect absent in CB1 knockout mice, suggesting a CB1-dependent mechanism. []
ANone: Interestingly, while GW405833 demonstrates CB1-dependent antinociceptive activity, it does not induce typical signs of CB1 activation, such as those observed with the cannabinoid receptor 1 agonist, Δ9-tetrahydrocannabinol. [] This suggests a unique pharmacological profile distinct from traditional agonists.
ANone: Research suggests potential interactions with GPR55, a receptor activated by l-α-lysophosphatidylinositol and implicated in pain transmission. GW405833 displays partial agonist activity at GPR55 and can modulate l-α-lysophosphatidylinositol-mediated ERK1/2 phosphorylation. []
ANone: Yes, GW405833 effectively reduces pain behaviors in various preclinical models, including the partial sciatic nerve ligation model of neuropathic pain and the complete Freund's adjuvant model of inflammatory pain. [, , , , , ]
ANone: While initial studies suggested a CB2-mediated mechanism, subsequent research using knockout mice models revealed that the antinociceptive effects of GW405833 are dependent on CB1 receptors, not CB2 receptors. [, ]
ANone: GW405833 has demonstrated anti-inflammatory properties in preclinical models. It reduces the production of inflammatory mediators like TNF-α, IL-1β, and CRP, and increases anti-inflammatory cytokines like IL-4 and TGF-β in a model of experimental autoimmune encephalomyelitis. [, ]
ANone: While GW405833 has shown promise in preclinical studies, it has yet to progress to clinical trials. Further research is needed to determine its safety and efficacy in humans.
ANone: Systematic modifications of the GW405833 structure, particularly around the indole and morpholine rings, have been explored to understand the relationship between structure and activity. These modifications aim to optimize binding affinity, selectivity for CB2 over CB1 receptors, and pharmacokinetic properties. [, ]
ANone: While detailed pharmacokinetic data is limited, studies suggest that GW405833 can cross the blood-brain barrier. Research using a radiolabeled analogue of GW405833 ([18F]RoSMA-18-d6) demonstrated uptake and retention in the spinal cord of non-human primates, suggesting potential for targeting central sites of inflammation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.